molecular formula C6H4BrNO B014951 6-Bromopyridine-2-carbaldehyde CAS No. 34160-40-2

6-Bromopyridine-2-carbaldehyde

Cat. No. B014951
CAS RN: 34160-40-2
M. Wt: 186.01 g/mol
InChI Key: QWFHFNGMCPMOCD-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-carbaldehyde is a compound used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. It has been studied for its structure, vibrational spectra, photochemistry, and intermolecular interactions, providing a foundation for understanding its behavior in both isolated and crystalline states (Brito, Lopes, Ogruc Ildiz, & Fausto, 2023).

Synthesis Analysis

6-Bromopyridine-2-carbaldehyde has been synthesized through various methods, including palladium-catalyzed cyclizations and through reactions involving nickel(II) carboxylate chemistry. These synthetic routes demonstrate the compound's versatility in forming complex structures and its role in facilitating the synthesis of significant compounds (Cho & Kim, 2008); (Escuer, Vlahopoulou, & Mautner, 2011).

Molecular Structure Analysis

The molecular structure of 6-Bromopyridine-2-carbaldehyde has been analyzed in various studies, revealing its crystalline structure and intramolecular interactions. Hirshfeld analysis and quantum chemical DFT calculations support the understanding of its structural stability and intermolecular forces, crucial for its applications in supramolecular chemistry (Brito et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromopyridine-2-carbaldehyde include its conversion under UV irradiation and its role in nickel(II) chemistry. These reactions highlight its reactive nature and its potential for creating a variety of complex molecules (Brito et al., 2023); (Escuer et al., 2011).

Physical Properties Analysis

The study of its vibrational spectra and the comparison between its behavior in crystalline and isolated states provide insights into the physical properties of 6-Bromopyridine-2-carbaldehyde. Such analysis is essential for understanding its stability and behavior under different conditions (Brito et al., 2023).

Chemical Properties Analysis

6-Bromopyridine-2-carbaldehyde's chemical properties, such as its reactivity under UV irradiation and its ability to form stable complexes with transition metals, underscore its utility in synthetic chemistry and material science. These properties are vital for its application in creating novel materials and catalysts (Brito et al., 2023).

Scientific Research Applications

Summary of the Application

6-Bromopyridine-2-carbaldehyde (BPCA) is used as a building block in supramolecular chemistry . This field of chemistry focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.

Results or Outcomes

2. Ligand for Transition Metal Catalysts and Luminescent Complexes

Summary of the Application

BPCA is used as a ligand for transition metal catalysts and luminescent complexes . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Results or Outcomes

3. Synthesis of Porphyrins

Summary of the Application

6-Bromopyridine-2-carbaldehyde has been used in the synthesis of porphyrins . Porphyrins are a group of organic compounds, many of which play important roles in biological systems, such as hemoglobin and chlorophyll.

Results or Outcomes

4. Ligand for Tris[(pyridyl)methyl]amine

Summary of the Application

6-Bromopyridine-2-carbaldehyde is used as a building block for Tris[(pyridyl)methyl]amine ligands . These ligands are often used in coordination chemistry to form complexes with metal ions.

Results or Outcomes

5. Study of Cryogenic Matrix Photochemistry

Summary of the Application

6-Bromopyridine-2-carbaldehyde (BPCA) has been used in the study of cryogenic matrix photochemistry . This involves studying the behavior of the compound when isolated in cryogenic matrices and exposed to light.

Results or Outcomes

6. Synthesis of Tris[(pyridyl)methyl]amine Ligands

Summary of the Application

BPCA is used as a building block for Tris[(pyridyl)methyl]amine ligands . These ligands are often used in coordination chemistry to form complexes with metal ions.

Safety And Hazards

6-Bromopyridine-2-carbaldehyde is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

6-Bromopyridine-2-carbaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . As a whole, the study provides fundamental data to understand the physicochemical behavior of the compound, bridging the properties of the isolated molecule to those of the neat crystalline compound .

properties

IUPAC Name

6-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFHFNGMCPMOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373691
Record name 6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-2-carbaldehyde

CAS RN

34160-40-2
Record name 6-Bromo-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34160-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 23.7 g (100 mmol) of 2,6-dibromopyridine in 150 mL of anhydrous, degassed THF cooled to −78° C. was added dropwise under N2 a solution of 11.0 mL (110 mmol) of 10.0 M n-BuLi in 150 mL anhydrous, degassed Et2O. After 2 hours at −78° C., 24.2 mL (300 mmol) of anhydrous degassed DMF was added dropwise with rapid stirring. This solution was stirred at −78° C. for 2 hours, and was then allowed to warm to room temperature (RT) overnight. The solution was cooled to −78° C. and 100 mL of 1.0 M aq. HCl was added slowly. The organic phase was separated and the aqueous phase was washed with 3×50 mL Et2O. The organic washes were combined and washed with 3×50 mL H2O and 3×50 mL brine, then dried over Na2SO4. The volatiles were removed in vacuo to provide an orange oil. The oil was triturated with hexanes to give 2-bromo-6-formylpyridine as a pale orange solid that was washed with cold pentanes and dried under vacuum overnight.
Quantity
23.7 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −10° C. solution of n-BuLi (2.5 M in hexane, 5.6 mL, 14 mmol) in anhydrous toluene (20 mL) was added a solution of n-BuMgCl (2 M in THF, 3.5 mL) over 20 min, maintaining the temperature between −10° C. and 0° C. The mixture was stirred at −10° C. for 30 min. A solution of 2,6-dibromo-pyridine (4.74 g, 20 mmol) in toluene (20 mL) was added drop-wise over a period of 30 min while keeping the temperature below −5° C. The resulting suspension was stirred at −10° C. for 2.5 h. The mixture was transferred via cannula to a −10° C. solution of DMF (1.9 g, 26 mmol) in toluene (10 mL). The solution was allowed to stand between −5° C. and −10° C. for 30 min and then was transferred into a solution of citric acid (8.00 g) in H2O (15 mL), maintaining the temperature below 20° C. The resulting solution was stirred for 10 min and the layers were separated. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified (SiO2: 10% ethyl acetate/hexanes) to afford the title compound (1.94 g, 52%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
52%

Synthesis routes and methods III

Procedure details

n-Butyllithium (337 mmol) in 1.52M hexane solution (222 mL) was dissolved in toluene (500 mL) cooled at −10° C., and n-butylmagnesium chloride (169 mmol) in 2.00M tetrahydrofuran solution (84.5 ml) was added dropwise below −10° C. over a period of 25 minutes. After stirring at −10° C. for one hour, 2,6-dibromopyridine (100 g, 422 mmol) in toluene (1000 mL) was added dropwise to the mixture at an inside temperature of −10° C. to −6° C. over one hour. The mixture was further stirred at −10° C. for 1.5 hours and then N,N-dimethylformamide (65 mL, 840 mmol) was added dropwise below −2° C. over 20 minutes. After further stirring at 0° C. for one hour, 10% aqueous acetic acid solution (750 mL) was added. The mixture was stirred under ice-cooling and the organic phase was separated. The extract was washed with saturated aqueous sodium chloride (25 mL), dried over anhydrous sodium sulfate and concentrated to give 6-bromo-2-formylpyridine (74.68 g, 98% purity, 95% yield) as a pale yellowish solid.
Quantity
337 mmol
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
169 mmol
Type
reactant
Reaction Step Two
Quantity
84.5 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To THF(60 ml) was added at −70° C. n-butyllithium (1.59M hexane solution, 63 ml, 100 mmol). To the mixture was added dropwise (taking about 1 hour) a solution of 2,6-dibromopyridine (23.69 g, 100 mmol) in THF (140 ml) at −60° C., and the mixture was stirred at −70° C. for 15 minutes. To the mixture was added DMF (12 ml), and the mixture was stirred at the same temperature for 15 minutes. To the mixture was added 20% ammonium chloride solution (100 ml), and the organic layer was separated. The aqueous layer extracted with ethyl acetate (100 ml), and the organic layer was mixed with the previous organic layer. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified with column chromatography (silica gel 150 g, ethyl acetate/hexane=1/20), and the desired fraction was concentrated under reduced pressure. To the residue was added diisopropylether (15 ml), and insoluble materials were filtered, which were washed with diisopropylether (5 ml×3) and dried under reduced pressure to give 6-bromo-2-pyridinecarbaldehyde (2.05 g, 11.0 mmol, 11%).
Quantity
23.69 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
63 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 5.0 g (21.2 mmol) of 2,6-dibromopyridine in THF at −78° C. was added 9.2 mL (21 mmol) of 2.3 M solution of n-BuLi in hexanes, followed by 2.3 mL (30 mmol) of DMF. The mixture was stirred for 45 min in the cold, quenched with saturated NaHCO3, extracted with ethyl acetate and the product purified by column chromatography (3% ethyl acetate in hexanes) to furnish 1.13 g of 2-bromo-6-formylpyridine.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
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Quantity
2.3 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromopyridine-2-carbaldehyde
Reactant of Route 2
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6-Bromopyridine-2-carbaldehyde
Reactant of Route 3
6-Bromopyridine-2-carbaldehyde
Reactant of Route 4
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6-Bromopyridine-2-carbaldehyde
Reactant of Route 5
6-Bromopyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromopyridine-2-carbaldehyde

Citations

For This Compound
64
Citations
ALB Brito, S Lopes, G Ogruc Ildiz, R Fausto - Molecules, 2023 - mdpi.com
… In this study, 6-bromopyridine-2-carbaldehyde was studied both in the room temperature crystalline phase and isolated in cryogenic matrices (Ar, Kr and Xe). The main experimental …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
R Moreno-Fuquen, MN Chaur, EL Romero… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C12H10BrN3, is essentially planar (rms deviation of all non-H atoms = 0.0174 Å), with a dihedral angle of 0.5 (2) between the two aromatic rings. In the crystal, …
Number of citations: 6 scripts.iucr.org
AP Krinochkin, DS Kopchuk, NV Chepchugov… - Russian Journal of …, 2017 - Springer
… -3-carboxylate can be converted to both 1,2,4-triazine and 1,2,4-triazine 4-oxide derivative, and only 1,2,4-triazine 4 oxides were obtained from 6-bromopyridine2-carbaldehyde and 6-…
HX Zhang, DB Qin, LH Jing, SJ Gu… - … Section E: Structure …, 2006 - scripts.iucr.org
… 6-Bromopyridine-2-carbaldehyde … 6-Bromopyridine-2-carbaldehyde derivatives have received much attention as building blocks for supramolecules and ligands for transition …
Number of citations: 1 scripts.iucr.org
T Irrgang, S Keller, H Maisel, W Kretschmer, R Kempe - 2007 - Wiley Online Library
… ]amine and (2,6-diisopropylphenyl)[6-(2,6-dimethylphenyl)pyridin-2-ylmethylene]amine, were prepared by a two-step process: first, condensation of 6-bromopyridine-2-carbaldehyde …
J Yuan, X Wang, N Zhang, MJ Liu… - … Section C: Structural …, 2018 - scripts.iucr.org
… (tetrafluoridoborate) salt, [Co(C 32 H 30 BrN 5 O 2 ) 2 ](BF 4 ) 2 ·CH 2 Cl 2 ·2CH 3 OH or [Co II (L) 2 ](BF 4 ) 2 ·CH 2 Cl 2 ·2CH 3 OH, (2) (L is commonly 6-bromopyridine-2-carbaldehyde …
Number of citations: 2 scripts.iucr.org
GC Reddy, SS Prakash, L Diwakar - The Pharma Innovation, 2015 - thepharmajournal.com
… According to our method, the starting material 6bromopyridine-2-carbaldehyde (1) was prepared in three steps from 6-amino-2-picoline by reported procedure [27]. The Wittig reaction of …
Number of citations: 19 www.thepharmajournal.com
JA Lee, GH Eom, HM Park, JH Lee… - Bulletin of the Korean …, 2012 - koreascience.kr
… Compound 6-Br-ppmbi was synthesized by the coupling of commercially available 1,2-phenylenediamine with 6-bromopyridine2-carbaldehyde, followed by the rearrangement of …
Number of citations: 19 koreascience.kr
OV Shabunina, ES Starnovskaya, YK Shtaits… - Russian Journal of …, 2018 - Springer
… An exception was 6-bromopyridine-2-carbaldehyde (2d), and the yield of the corresponding triazine 3 in the reaction carried out according to the modified procedure was not acceptable…
T Simler, AA Danopoulos, P Braunstein - Dalton Transactions, 2017 - pubs.rsc.org
… Synthesis of 6-bromopyridine-2-carbaldehyde (7). This compound was synthesized according to a literature procedure. To a solution of 2,6-dibromopyridine (23.7 g, 100 mmol) in Et 2 O …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk

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